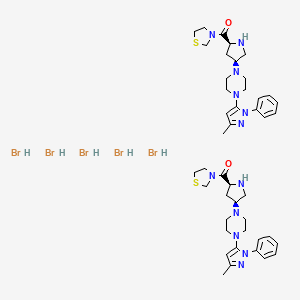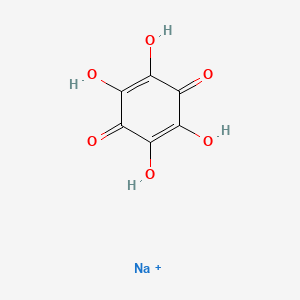
盐酸羟甲唑啉
描述
盐酸羟甲唑啉: 是一种主要用作鼻腔减充血剂的药物。它属于α-肾上腺素受体激动剂,常见于非处方鼻喷雾剂和滴鼻剂。 该化合物通过收缩鼻腔血管,有效地减轻由感冒、过敏和鼻窦炎引起的鼻塞 .
科学研究应用
化学: 盐酸羟甲唑啉用于研究其化学性质、稳定性和与其他化合物的相互作用。 它作为研究α-肾上腺素受体激动剂行为的模型化合物 .
生物学: 在生物学研究中,盐酸羟甲唑啉用于研究其对鼻组织的影响及其在减少炎症和充血中的作用。 它也因其潜在的抗氧化特性而受到研究 .
医药: 在医学上,盐酸羟甲唑啉被广泛用作鼻腔减充血剂。它被包括在各种制剂中,以缓解与感冒、过敏和鼻窦炎相关的鼻塞。 临床研究表明其对改善鼻塞患者生活质量的有效性 .
工业: 在制药工业中,盐酸羟甲唑啉被制成鼻喷雾剂和滴鼻剂。 它也与其他活性成分一起使用,以增强其治疗效果 .
作用机制
盐酸羟甲唑啉通过刺激鼻黏膜中的α-肾上腺素受体发挥作用。这种刺激导致血管收缩,减少鼻腔的血液流动和肿胀。 结果是鼻塞减少,气流改善 . 该化合物模仿肾上腺素的分子形状,使其能够有效地与受体结合 .
生化分析
Biochemical Properties
Xylometazoline hydrochloride functions as a direct-acting alpha-adrenergic agonist . It binds to alpha (α)-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This interaction with α-adrenergic receptors is key to its role in biochemical reactions .
Cellular Effects
Xylometazoline hydrochloride’s primary cellular effect is the reduction of nasal congestion. It achieves this by causing vasoconstriction in the nasal blood vessels, thereby decreasing the swelling associated with inflammation . This effect on cellular processes is crucial in its role as a nasal decongestant .
Molecular Mechanism
The molecular mechanism of action of Xylometazoline hydrochloride involves its binding to α-adrenergic receptors, leading to vasoconstriction of nasal blood vessels . This is due to its design as an imidazole derivative, which mimics the molecular shape of adrenaline .
Temporal Effects in Laboratory Settings
This suggests that the effects of Xylometazoline hydrochloride may change over time, potentially leading to decreased effectiveness or a buildup of tolerance against the drug .
Dosage Effects in Animal Models
In animal models, the lethal dose (LD50) of Xylometazoline hydrochloride varies. The oral LD50 is 230 mg/kg in rats and 75 mg/kg in mice. The subcutaneous LD50 is 90 mg/kg in rats and 53 mg/kg in mice. The intraperitoneal LD50 is 43 mg/kg in rats . These figures indicate that the effects of Xylometazoline hydrochloride can vary significantly with different dosages.
Metabolic Pathways
It is known to work by binding to α-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This suggests that its metabolic activity is likely linked to these receptors and their associated pathways.
Transport and Distribution
The transport and distribution of Xylometazoline hydrochloride within cells and tissues are primarily related to its role as a nasal decongestant. It is applied directly to the nose, where it binds to α-adrenergic receptors in the nasal mucosa
Subcellular Localization
Xylometazoline hydrochloride is applied directly to the nasal mucosa, suggesting its primary subcellular localization is within the cells of this tissue . It binds to α-adrenergic receptors in the nasal mucosa, indicating that it likely localizes to wherever these receptors are found within the cell .
准备方法
合成路线和反应条件: 盐酸羟甲唑啉通过多步合成过程制备。一种常用的方法包括将2,6-二甲基苄基氯与叔丁胺反应生成2-(4-叔丁基-2,6-二甲基苄基)-2-咪唑啉。 然后通过与盐酸反应将该中间体转化为盐酸羟甲唑啉 .
工业生产方法: 在工业环境中,盐酸羟甲唑啉的生产涉及类似的合成路线,但规模更大。 该工艺包括使用高纯度试剂和受控的反应条件,以确保最终产品的稳定性和质量 .
化学反应分析
反应类型: 盐酸羟甲唑啉会发生各种化学反应,包括水解、氧化和还原。
常见的试剂和条件:
氧化: 盐酸羟甲唑啉可以发生氧化反应,这可能涉及使用过氧化氢等氧化剂。
还原: 盐酸羟甲唑啉的还原反应不太常见,但可以用硼氢化钠等还原剂进行。
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和特定条件。 例如,水解可能导致咪唑啉衍生物的形成,而氧化可能导致各种氧化产物的形成 .
相似化合物的比较
类似化合物:
萘甲唑啉: 一种用于眼药水和鼻喷雾剂的α-肾上腺素受体激动剂。与盐酸羟甲唑啉相比,它的作用持续时间更短。
苯肾上腺素: 一种选择性α-1肾上腺素受体激动剂,用作减充血剂。与盐酸羟甲唑啉相比,它具有不同的化学结构和更短的作用持续时间。
独特之处: 盐酸羟甲唑啉具有快速起效和持久保效的特点。它可以快速缓解鼻塞,并持续几个小时的减充血效果。 此外,它对α-肾上腺素受体的高度选择性使其成为一种有效且可靠的鼻腔减充血剂 .
属性
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFCQYETHJKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045223 | |
| Record name | Xylometazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-35-5 | |
| Record name | Xylometazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylometazoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xylometazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylometazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOMETAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















